molecular formula C8H6FNO2 B8403053 2-Fluoro-1-isocyanato-4-methoxybenzene

2-Fluoro-1-isocyanato-4-methoxybenzene

Cat. No. B8403053
M. Wt: 167.14 g/mol
InChI Key: GMKHEFJLKRCGQC-UHFFFAOYSA-N
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Patent
US08383634B2

Procedure details

(Z)-1-(2-Amino-1,2-dicyanovinyl)-3-(2-fluoro-4-methoxyphenyl)urea. In a 100 mL round-bottomed flask was added 2-fluoro-4-methoxyaniline (0.79 g, 5.60 mmol) and trichloromethyl carbonochloridate (0.68 mL, 5.60 mmol) in toluene (6 mL) to give a purple suspension. The mixture was then stirred at 110° C. for 3 h. Upon heating, the suspension becomes a homogeneous solution. After 3 h, no starting material remained (TLC, 3:1 hex/EtOAc). The reaction mixture was concentrated to afford 2-fluoro-1-isocyanato-4-methoxybenzene (0.936 g, 5.6 mmol, quant.) as a green oil. The intermediate 2-fluoro-1-isocyanato-4-methoxybenzene (0.936 g, 5.6 mmol) was then dissolved in acetonitrile (20 ml) and reacted with 2,3-diaminomaleonitrile (0.605 g, 5.60 mmol) according to General Procedure A. The product was filtered to give the title compound (1.36 g, 88%). MS (ESI) m/z 276.3[M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N/C(/C#N)=C(\N[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[F:18])=[O:8])/C#N.FC1C=C(OC)C=CC=1N.C(Cl)(=O)OC(Cl)(Cl)Cl.CCOC(C)=O>C1(C)C=CC=CC=1>[F:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[N:9]=[C:7]=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C(\C#N)/NC(=O)NC1=C(C=C(C=C1)OC)F)\C#N
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)OC
Name
Quantity
0.68 mL
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 110° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a purple suspension
TEMPERATURE
Type
TEMPERATURE
Details
Upon heating
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.6 mmol
AMOUNT: MASS 0.936 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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